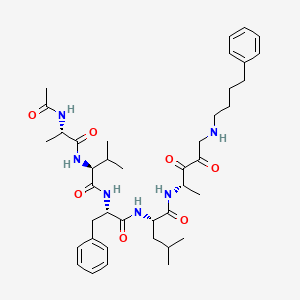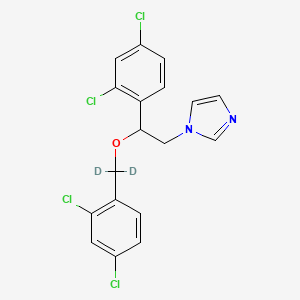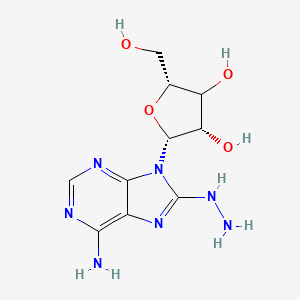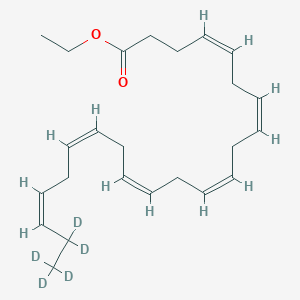
Isradipine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isradipine-d6: is a deuterium-labeled derivative of Isradipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Isradipine. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isradipine-d6 involves the incorporation of deuterium atoms into the Isradipine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is then purified using chromatographic techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Isradipine-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Chemistry: Isradipine-d6 is used as a tracer in chemical reactions to study the reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound during complex chemical transformations .
Biology: In biological research, this compound is used to study the metabolic pathways of Isradipine. The deuterium label helps in identifying the metabolites formed during the biotransformation of the compound in biological systems .
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Isradipine. This information is crucial for optimizing the dosing regimens and improving the therapeutic efficacy of Isradipine .
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. The compound helps in studying the stability and release profiles of Isradipine in various formulations .
Mecanismo De Acción
Isradipine-d6, like its non-deuterated counterpart, exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition leads to a decrease in arterial smooth muscle contractility and subsequent vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channels, which are predominantly found in arterial smooth muscle cells .
Comparación Con Compuestos Similares
- Nifedipine
- Amlodipine
- Felodipine
- Nimodipine
Comparison: Isradipine-d6 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. While other dihydropyridine calcium channel blockers like Nifedipine, Amlodipine, Felodipine, and Nimodipine share similar pharmacological properties, they lack the deuterium label, making this compound particularly valuable in research settings .
Propiedades
Fórmula molecular |
C19H21N3O5 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
5-O-(1,1,1,3,3,3-hexadeuteriopropan-2-yl) 3-O-methyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/i1D3,2D3 |
Clave InChI |
HMJIYCCIJYRONP-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC3=NON=C32)C(=O)OC)C)C |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)









